- Iridium-Catalyzed Enantioselective Hydrogenation of Unsaturated Heterocyclic Acids, Angewandte Chemie, 2013, 52(23), 6072-6075
Cas no 938181-32-9 (ethyl 5-oxooxepane-4-carboxylate)
938181-32-9 structure
Product Name:ethyl 5-oxooxepane-4-carboxylate
Numéro CAS:938181-32-9
Le MF:C9H14O4
Mégawatts:186.205063343048
MDL:MFCD22544171
CID:2116316
PubChem ID:68930012
Update Time:2024-10-26
ethyl 5-oxooxepane-4-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- ethyl 5-oxooxepane-4-carboxylate
- Ethyl 5-oxo-oxepane-4-carboxylate
- 5-Oxooxepane-4-carboxylic acid ethyl ester
- AB77314
- ETHYL5-OXOOXEPANE-4-CARBOXYLATE
- AKOS027338492
- AS-61014
- Ethyl 5-oxo-4-oxepanecarboxylate
- EN300-256692
- MFCD22544171
- CS-0047300
- W11163
- SY126056
- DA-33740
- 938181-32-9
- SCHEMBL4143964
- FTRZAHWLSIAJSW-UHFFFAOYSA-N
-
- MDL: MFCD22544171
- Piscine à noyau: 1S/C9H14O4/c1-2-13-9(11)7-3-5-12-6-4-8(7)10/h7H,2-6H2,1H3
- La clé Inchi: FTRZAHWLSIAJSW-UHFFFAOYSA-N
- Sourire: O=C(C1CCOCCC1=O)OCC
Propriétés calculées
- Qualité précise: 186.08920892g/mol
- Masse isotopique unique: 186.08920892g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 3
- Complexité: 200
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.4
- Surface topologique des pôles: 52.6Ų
Propriétés expérimentales
- Dense: 1.122±0.06 g/cm3 (20 ºC 760 Torr),
- Point d'ébullition: 280.7±40.0 ºC (760 Torr),
- Point d'éclair: 120.8±27.4 ºC,
- Solubilité: Degré de dissolution (37 g / l) (25 ºC),
ethyl 5-oxooxepane-4-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | B441155-10mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B441155-50mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 50mg |
$ 185.00 | 2022-06-01 | ||
| TRC | B441155-100mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 100mg |
$ 275.00 | 2022-06-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117940-100mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 97% | 100mg |
¥844.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117940-250mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 97% | 250mg |
¥1428.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117940-1g |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 97% | 1g |
¥2920.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117940-5g |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 97% | 5g |
¥10382.00 | 2024-04-24 | |
| abcr | AB462265-250 mg |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 250MG |
€493.40 | 2022-06-02 | ||
| abcr | AB462265-1 g |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 1g |
€1,164.40 | 2022-06-02 | ||
| Crysdot LLC | CD11008664-1g |
Ethyl 5-oxooxepane-4-carboxylate |
938181-32-9 | 97% | 1g |
$667 | 2024-07-19 |
ethyl 5-oxooxepane-4-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 30 min, -30 °C; 1 h, -30 °C; -30 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; rt → -30 °C; -30 °C
1.2 Solvents: Diethyl ether ; 15 min, -30 °C; 3 h, -30 °C; -30 °C → -15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; cooled
1.2 Solvents: Diethyl ether ; 15 min, -30 °C; 3 h, -30 °C; -30 °C → -15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; cooled
Référence
- Pyrimidinone derivatives as calcilytic compounds and their preparation, pharmaceutical compositions and use as calcium receptor inhibitors for treatment of bone and mineral diseases, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Tetrahydrofuran ; 15 min, -30 °C; 1 h, -30 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; -30 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; -30 °C
Référence
- Aminoheteroaryl compounds as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 25 min, -30 °C; 1 h, -30 °C; -30 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
Référence
- Preparation of tricyclic compounds as kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ; 5.5 h, -10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
- Preparation of oxepinopyrazole derivatives as inhibitors of PI3-kinase activity, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Référence
- Heterocylcoalkenyl derivatives useful as agonists of the GPR120 and/or GPR40 receptors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether , Dichloromethane ; 30 min, -30 °C; 1 h, -30 °C; -30 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Water ; rt
Référence
- Ring-Expansion Approach to Medium-Sized Lactams and Analysis of Their Medicinal Lead-Like Properties, Chemistry - A European Journal, 2017, 23(9), 2225-2230
ethyl 5-oxooxepane-4-carboxylate Raw materials
ethyl 5-oxooxepane-4-carboxylate Preparation Products
ethyl 5-oxooxepane-4-carboxylate Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:938181-32-9)ethyl 5-oxooxepane-4-carboxylate
Numéro de commande:A1193674
État des stocks:in Stock
Quantité:250mg/1g/5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 02:22
Prix ($):196.0/401.0/1426.0
Courriel:sales@amadischem.com
ethyl 5-oxooxepane-4-carboxylate Littérature connexe
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
938181-32-9 (ethyl 5-oxooxepane-4-carboxylate) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:938181-32-9)ethyl 5-oxooxepane-4-carboxylate
Pureté:99%/99%/99%
Quantité:250mg/1g/5g
Prix ($):196.0/401.0/1426.0